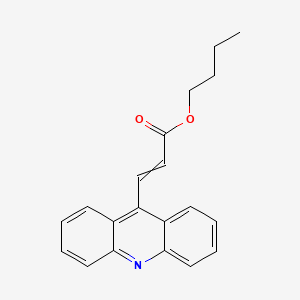
Butyl 3-(acridin-9-YL)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-(acridin-9-yl)prop-2-enoate: is a chemical compound that belongs to the class of acridine derivatives. Acridine compounds are well-known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . The structure of this compound consists of an acridine moiety attached to a butyl ester group through a prop-2-enoate linker.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(acridin-9-yl)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate esterifying agents. One common method involves the reaction of (E)-3-(acridin-9-yl)propenoyl chloride with butanol in the presence of a base such as triethylamine . The reaction is carried out in a cooled dichloromethane solution to control the reaction temperature and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: Butyl 3-(acridin-9-yl)prop-2-enoate undergoes various chemical reactions, including cycloaddition, hydrolysis, and substitution reactions .
Common Reagents and Conditions:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with nitrile N-oxides to form isoxazole derivatives.
Hydrolysis Reactions: Hydrolysis of the ester group in the presence of acidic or basic conditions leads to the formation of carboxylic acids.
Substitution Reactions: The acridine moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Major Products Formed:
Isoxazole Derivatives: Formed through cycloaddition reactions.
Carboxylic Acids: Resulting from hydrolysis reactions.
Substituted Acridines: Produced through electrophilic substitution reactions.
科学研究应用
Chemistry: Butyl 3-(acridin-9-yl)prop-2-enoate is used as a building block in the synthesis of various acridine-based compounds.
Biology and Medicine: The compound exhibits significant DNA-binding properties, making it a valuable tool in biochemical research. It has been studied for its anti-tumor activity and ability to intercalate into DNA, thereby inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and pigments. Its strong fluorescence properties make it suitable for applications in imaging and diagnostic assays .
作用机制
Molecular Targets and Pathways: Butyl 3-(acridin-9-yl)prop-2-enoate exerts its effects primarily through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This interaction leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . The compound’s ability to induce DNA damage results in cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
9-[(E)-2-Phenylethenyl]acridine: Another acridine derivative with a reactive alkene moiety.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: A closely related compound with a methyl ester group instead of a butyl ester.
Uniqueness: Butyl 3-(acridin-9-yl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to other acridine derivatives. The presence of the butyl group may also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
属性
CAS 编号 |
91025-11-5 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
butyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-14-23-20(22)13-12-15-16-8-4-6-10-18(16)21-19-11-7-5-9-17(15)19/h4-13H,2-3,14H2,1H3 |
InChI 键 |
WSYJXWIUBQIINP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


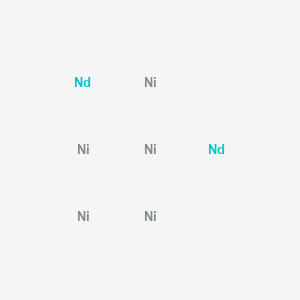
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
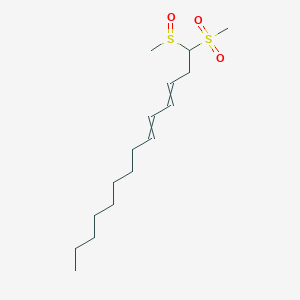
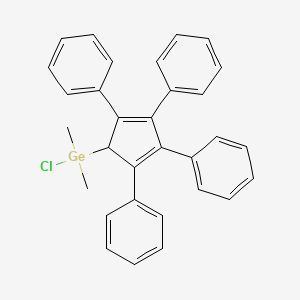
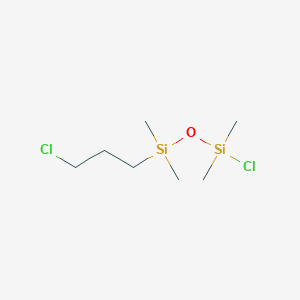
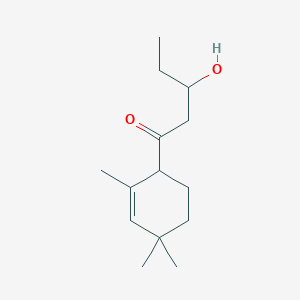
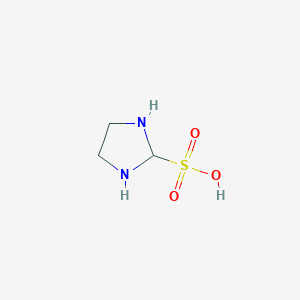
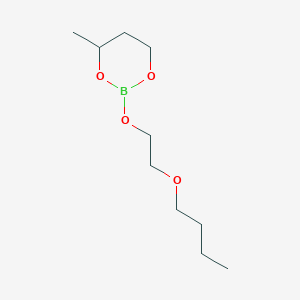
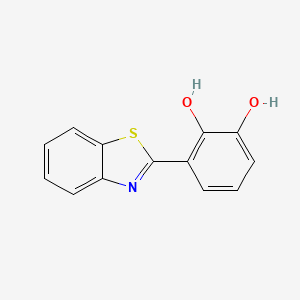
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
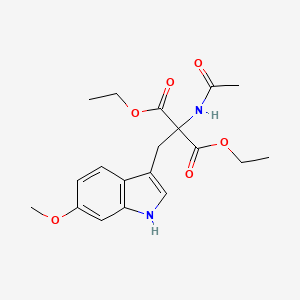
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
